An In-depth Technical Guide to 5-Chloro-2-formylphenylboronic Acid (CAS: 870238-36-1)
An In-depth Technical Guide to 5-Chloro-2-formylphenylboronic Acid (CAS: 870238-36-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-formylphenylboronic acid, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and key applications, with a focus on experimental protocols and mechanistic insights.
Physicochemical Properties
5-Chloro-2-formylphenylboronic acid is a white to off-white crystalline solid.[1] Its core structure consists of a benzene ring substituted with a chloro group, a formyl (aldehyde) group, and a boronic acid moiety. This trifunctional nature makes it a highly valuable reagent in synthetic chemistry.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 870238-36-1 | [2][3] |
| Molecular Formula | C₇H₆BClO₃ | [1][2][3] |
| Molecular Weight | 184.39 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 138-142 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). | |
| Storage Conditions | Store in a cool, dry place, typically at 2-8 °C under an inert atmosphere. | [5] |
Synthesis
The synthesis of 5-Chloro-2-formylphenylboronic acid can be achieved through a multi-step process, typically starting from a readily available substituted chlorobenzaldehyde. A general and adaptable synthetic protocol is outlined below, based on established methods for the preparation of substituted phenylboronic acids.
Experimental Protocol: Synthesis of 5-Chloro-2-formylphenylboronic acid
This protocol is adapted from general procedures for the synthesis of formylphenylboronic acids.
Step 1: Protection of the Formyl Group
The aldehyde functionality is first protected to prevent unwanted side reactions during the subsequent borylation step.
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Reactants: 4-Chloro-2-formylbenzaldehyde, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.
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Procedure:
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To a solution of 4-chloro-2-formylbenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
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Reflux the mixture with a Dean-Stark apparatus to remove water.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.
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Step 2: Borylation
The chloro-substituted aromatic ring is then converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
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Reactants: Protected 4-chloro-2-formylbenzaldehyde derivative, n-butyllithium, triisopropyl borate, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the protected aldehyde in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.
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Stir the mixture at this temperature for 1-2 hours.
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Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
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Allow the reaction to warm slowly to room temperature and stir overnight.
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Step 3: Deprotection and Isolation
The protecting group is removed under acidic conditions to yield the final product.
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Reactants: Reaction mixture from Step 2, aqueous hydrochloric acid.
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Procedure:
-
Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.
-
Stir the mixture vigorously for several hours until the deprotection is complete (monitor by TLC).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield 5-Chloro-2-formylphenylboronic acid.
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Spectroscopic Data
The structural confirmation of 5-Chloro-2-formylphenylboronic acid is typically achieved through standard spectroscopic techniques.
| Technique | Data |
| ¹H NMR | Expected signals include a singlet for the aldehyde proton (~10 ppm), aromatic protons in the range of 7-8 ppm, and a broad singlet for the boronic acid protons. |
| ¹³C NMR | Expected signals include a peak for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (120-150 ppm), and the carbon attached to the boron atom. |
| IR Spectroscopy | Characteristic peaks are expected for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), and C-H stretches of the aromatic ring. |
Reactivity and Key Applications
5-Chloro-2-formylphenylboronic acid is a valuable intermediate due to the reactivity of its three functional groups. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[6] The formyl group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, allowing for further molecular elaboration. The chloro substituent can also participate in cross-coupling reactions or be a site for nucleophilic aromatic substitution under certain conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and advanced materials. 5-Chloro-2-formylphenylboronic acid serves as an excellent coupling partner in these reactions.
This protocol is a generalized procedure and may require optimization for specific substrates.
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Reactants: 5-Chloro-2-formylphenylboronic acid, an aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Procedure:
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To a reaction vessel, add 5-Chloro-2-formylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
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Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
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Add the degassed solvent system.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
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Applications in Medicinal Chemistry
Phenylboronic acids and their derivatives are of significant interest in drug discovery. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with active site serine residues in enzymes, making them attractive as enzyme inhibitors. The presence of the chloro and formyl groups on the phenyl ring of 5-Chloro-2-formylphenylboronic acid allows for the synthesis of a diverse library of compounds for screening against various biological targets.
Safety and Handling
5-Chloro-2-formylphenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of 5-Chloro-2-formylphenylboronic acid for researchers and professionals in the chemical sciences. The detailed protocols and data presented herein are intended to facilitate its effective use in synthesis and drug discovery endeavors.
References
- 1. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 5-CHLORO-2-FORMYLPHENYLBORONIC ACID | 870238-36-1 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 5-Chloro-2-formylphenylboronic acid | 870238-36-1 [chemicalbook.com]
- 6. web.pdx.edu [web.pdx.edu]
